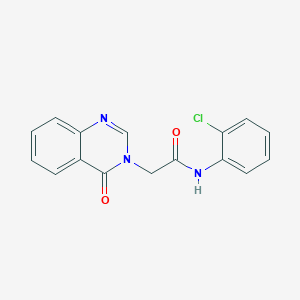

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves standard organic synthesis methods, including alkylation reactions in dimethylformamide with potassium carbonate at elevated temperatures. These processes yield targeted compounds with specific substitutions intended to enhance biological activity, as demonstrated in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using techniques like 1H NMR, 13C NMR, and LC/MS, revealing intricate details about their molecular frameworks (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds involves interactions with biological targets, such as GABA receptors and enzymes, although the desired anticonvulsant activity may not always be achieved. The presence of specific functional groups, like the NHCO cyclic fragment, plays a crucial role in their activity (Wassim El Kayal et al., 2022).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Evaluation

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is involved in the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibit significant biological activities. A study demonstrated the synthesis of such derivatives through a multi-step reaction procedure, where N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide served as an intermediate. These compounds were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, showing remarkable cytotoxic activity, particularly against HeLa cell line, at certain concentrations (Hassanzadeh et al., 2019).

Anticonvulsant Activity Evaluation

Another application of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is in the synthesis of 1-benzylsubstituted derivatives for evaluating anticonvulsant activities. The study involved synthesizing these derivatives and testing their affinity to GABAergic biotargets, followed by an estimation of anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antihistamine Agents

The compound has also been explored for its potential as an antihistamine agent. In a study, a series of novel derivatives were synthesized by reacting N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with various amines. These compounds were tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of these derivatives in developing new antihistaminic agents (Alagarsamy et al., 2014).

Antibacterial and Antitumor Agents

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a key intermediate in synthesizing various compounds with potential antibacterial and antitumor activities. Research has shown the synthesis of such compounds and their evaluation against different bacterial strains and tumor cell lines, indicating moderate to good antibacterial activity and considerable antitumor efficacy (Desai et al., 2008).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHHDSZTZXIBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)